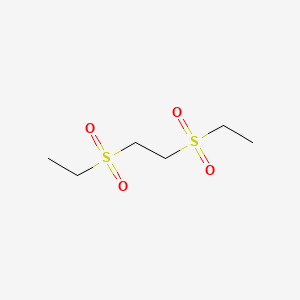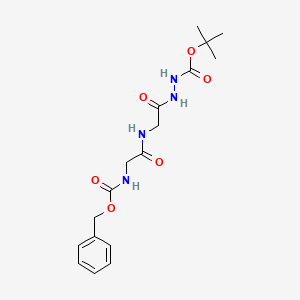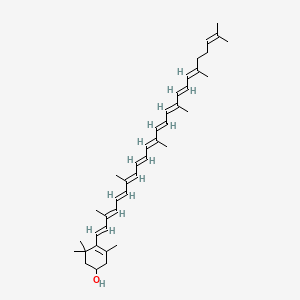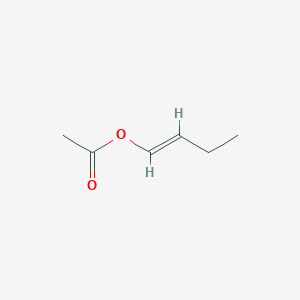![molecular formula C19H10N2O B13826812 6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
6-Formylindolo[2,3-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formylindolo[2,3-b]carbazole is a nitrogen heterocycle with the molecular formula C₁₉H₁₂N₂O. It is a highly potent ligand for the aryl hydrocarbon receptor, which plays a significant role in various physiological processes, including immune modulation, skin homeostasis, and circadian rhythms . This compound is derived from the amino acid tryptophan and can be produced both endogenously and by microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Formylindolo[2,3-b]carbazole can be synthesized through the photooxidation of tryptophan. The process involves the conversion of tryptophan to indole-3-pyruvate and indole-3-acetaldehyde, which are then further oxidized to form this compound . This reaction can be catalyzed by microbial aromatic-amino-acid transaminase or the host enzyme interleukin-4 induced gene 1 .
Industrial Production Methods
Industrial production of this compound typically involves the use of ultraviolet light or visible light to induce the photooxidation of tryptophan in large-scale reactors. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Formylindolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can have different biological activities depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Formylindolo[2,3-b]carbazole has a wide range of scientific research applications:
Mechanism of Action
6-Formylindolo[2,3-b]carbazole exerts its effects primarily through binding to the aryl hydrocarbon receptor. This binding activates the receptor, leading to the transcription of various genes involved in immune modulation, detoxification, and cell cycle regulation . The compound’s ability to rapidly degrade and form metabolites also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another tryptophan-derived compound that also binds to the aryl hydrocarbon receptor but with lower affinity.
Indole-3-acetaldehyde: A precursor in the synthesis of 6-Formylindolo[2,3-b]carbazole.
Indole-3-pyruvate: Another precursor in the synthesis pathway.
Uniqueness
This compound is unique due to its extremely high affinity for the aryl hydrocarbon receptor, which is higher than any other known ligand . This high affinity makes it a valuable tool in research and potential therapeutic applications targeting the aryl hydrocarbon receptor .
Properties
Molecular Formula |
C19H10N2O |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
indolo[2,3-b]carbazole-6-carbaldehyde |
InChI |
InChI=1S/C19H10N2O/c22-10-15-18-13(11-5-1-3-7-16(11)20-18)9-14-12-6-2-4-8-17(12)21-19(14)15/h1-10H |
InChI Key |
XYQROJCCYYBCKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C=CC=CC5=NC4=C(C3=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



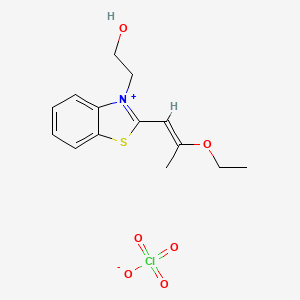
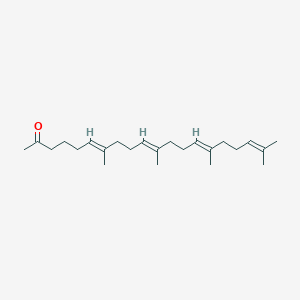
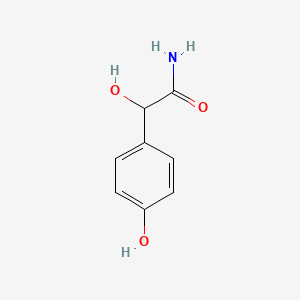
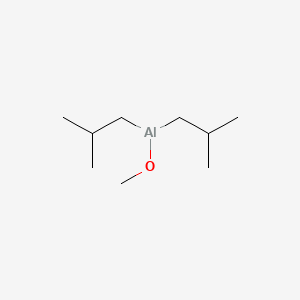

![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)


